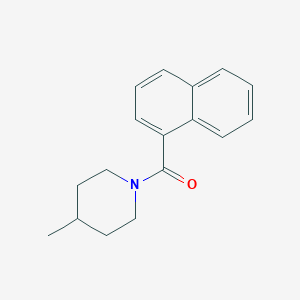
4-Methyl-1-(1-naphthoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1-(1-naphthoyl)piperidine, also known as MN-25, is a synthetic compound that belongs to the class of synthetic cannabinoids. It is a psychoactive substance that has been found to have similar effects to other synthetic cannabinoids like JWH-018 and AM-2201.
Wirkmechanismus
The mechanism of action of 4-Methyl-1-(1-naphthoyl)piperidine is similar to other synthetic cannabinoids. It acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes in the body. When this compound binds to these receptors, it produces a range of effects including altered perception, mood, and behavior.
Biochemical and Physiological Effects:
This compound has been found to produce a range of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. It has also been found to increase heart rate and blood pressure, which can be dangerous in high doses. This compound has also been shown to have analgesic properties, which could make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methyl-1-(1-naphthoyl)piperidine has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. It has also been extensively studied and its effects are well understood. However, there are also limitations to its use. This compound has been found to have a high affinity for CB1 receptors, which could make it difficult to study the effects of other cannabinoids that also bind to these receptors. This compound has also been found to have a short half-life, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-Methyl-1-(1-naphthoyl)piperidine. One area of interest is its potential use as a therapeutic agent. This compound has been found to have analgesic properties, which could make it useful in the treatment of pain. Another area of interest is its effects on the endocannabinoid system. Further research could help to better understand the mechanism of action of this compound and other synthetic cannabinoids. Finally, there is a need for more research on the long-term effects of this compound on the human body. As with other synthetic cannabinoids, there is a risk of addiction and other adverse effects with prolonged use of this compound.
Synthesemethoden
The synthesis of 4-Methyl-1-(1-naphthoyl)piperidine involves the reaction of 1-naphthoyl chloride with 4-methylpiperidine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be carried out in a standard laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1-(1-naphthoyl)piperidine has been used extensively in scientific research to study its effects on the human body. It has been found to have similar effects to other synthetic cannabinoids and can be used as a tool to understand the mechanism of action of these substances. This compound has been used in studies to investigate its effects on the endocannabinoid system, which is involved in regulating various physiological processes in the body.
Eigenschaften
Molekularformel |
C17H19NO |
|---|---|
Molekulargewicht |
253.34 g/mol |
IUPAC-Name |
(4-methylpiperidin-1-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C17H19NO/c1-13-9-11-18(12-10-13)17(19)16-8-4-6-14-5-2-3-7-15(14)16/h2-8,13H,9-12H2,1H3 |
InChI-Schlüssel |
MPZLTIXCYFXWCM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)






